molecular formula C10H7Cl5O3 B14734650 Pentachlorophenyl propan-2-yl carbonate CAS No. 5323-63-7

Pentachlorophenyl propan-2-yl carbonate

Cat. No.: B14734650
CAS No.: 5323-63-7
M. Wt: 352.4 g/mol
InChI Key: SIVWOEZATKKCEA-UHFFFAOYSA-N
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Description

Pentachlorophenyl propan-2-yl carbonate is a chemical compound known for its unique structure and properties It is composed of a pentachlorophenyl group attached to a propan-2-yl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentachlorophenyl propan-2-yl carbonate typically involves the reaction of pentachlorophenol with propan-2-yl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Pentachlorophenol and propan-2-yl chloroformate.

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts: A base, such as pyridine, is often added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more rigorous control of reaction parameters. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl propan-2-yl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield pentachlorophenol and propan-2-ol.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Pentachlorophenol and propan-2-ol.

    Substitution: Various substituted pentachlorophenyl derivatives.

    Oxidation/Reduction: Depending on the reagents used, different oxidized or reduced products.

Scientific Research Applications

Pentachlorophenyl propan-2-yl carbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which pentachlorophenyl propan-2-yl carbonate exerts its effects involves the interaction of its reactive carbonate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its use in biochemical studies and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenyl methyl carbonate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Pentachlorophenyl ethyl carbonate: Similar structure but with an ethyl group instead of a propan-2-yl group.

    Pentachlorophenyl butyl carbonate: Similar structure but with a butyl group instead of a propan-2-yl group.

Uniqueness

Pentachlorophenyl propan-2-yl carbonate is unique due to its specific combination of the pentachlorophenyl group and the propan-2-yl carbonate moiety. This combination imparts distinct reactivity and properties that are not observed in its analogs with different alkyl groups.

Properties

CAS No.

5323-63-7

Molecular Formula

C10H7Cl5O3

Molecular Weight

352.4 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) propan-2-yl carbonate

InChI

InChI=1S/C10H7Cl5O3/c1-3(2)17-10(16)18-9-7(14)5(12)4(11)6(13)8(9)15/h3H,1-2H3

InChI Key

SIVWOEZATKKCEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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